molecular formula C21H19ClN8S B10955143 4-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

4-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10955143
M. Wt: 450.9 g/mol
InChI Key: QVXFPSOFHWQFEZ-UHFFFAOYSA-N
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Description

4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of pyrazole, pyrazolopyridine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting with the preparation of the core pyrazolopyridine structure. This can be achieved through the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS), followed by protection of the NH group with PMB-Cl to produce a key intermediate

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrosulfide or thiol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN8S

Molecular Weight

450.9 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-3-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H19ClN8S/c1-12-7-17(18-13(2)27-28(3)20(18)24-12)19-25-26-21(31)30(19)16-9-23-29(11-16)10-14-5-4-6-15(22)8-14/h4-9,11H,10H2,1-3H3,(H,26,31)

InChI Key

QVXFPSOFHWQFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C3=NNC(=S)N3C4=CN(N=C4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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